molecular formula C58H79N19O10S2 B7911079 CID 16197824

CID 16197824

Cat. No.: B7911079
M. Wt: 1266.5 g/mol
InChI Key: PUOCNCOPVAOMDE-LQXMKOPKSA-N
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Description

No evidence explicitly describes CID 16197824. For example:

  • and list betulin-derived inhibitors (e.g., betulin, CID 72326) and oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546), but this compound is absent .

Recommendation: Verify the CID or consult the PubChem database directly for accurate molecular information.

Properties

InChI

InChI=1S/C58H79N19O10S2/c1-3-4-14-40-51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(49(59)80)29-88-89-30-47(56(87)74-40)70-32(2)78/h5-8,11-13,15,18-19,22,26-27,31,40-47,67H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOCNCOPVAOMDE-LQXMKOPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCNC(=N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CNC=N6)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCNC(=N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CNC=N6)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H79N19O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16197824” involves several steps, including the preparation of intermediates and the final product. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on cost-effectiveness, safety, and environmental sustainability. The use of catalysts and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 16197824” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “CID 16197824” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “CID 16197824” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

Table 1: Example Framework for Compound Comparison

Property CID 16197824 (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula N/A C₃₀H₅₀O₂ C₃₄H₅₂O₈
Molecular Weight N/A 442.7 g/mol 612.8 g/mol
Biological Activity N/A Antiviral, Anti-inflammatory Toxin, Inhibits protein phosphatases
Structural Features N/A Pentacyclic triterpene Polyketide-derived macrocycle

Key Findings from Evidence:

  • Betulin Derivatives: Betulinic acid (CID 64971) and 3-O-caffeoyl betulin (CID 10153267) are noted for their enhanced solubility and bioactivity compared to betulin (CID 72326) .
  • Oscillatoxins: Methylation (e.g., 30-methyl-oscillatoxin D, CID 185389) alters toxicity and binding affinity compared to non-methylated analogs .

Limitation : Without data on this compound, direct comparisons are speculative.

Methodological Considerations

The evidence highlights best practices for comparative studies:

  • Experimental Reproducibility : Detailed synthesis and characterization protocols are critical, as emphasized in and .
  • Data Standardization: Use IUPAC nomenclature and PubChem CIDs for unambiguous compound identification .
  • Statistical Validation : Compare IC₅₀, EC₅₀, or binding constants across compounds, as described in .

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